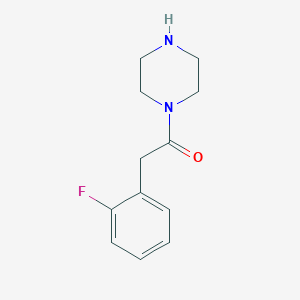
(2-Iodoethyl)cyclopentane
Übersicht
Beschreibung
(2-Iodoethyl)cyclopentane is an organic compound characterized by a cyclopentane ring substituted with an iodoethyl group at the second carbon position
Synthetic Routes and Reaction Conditions:
- One common method for synthesizing this compound involves the cyclization of electron-deficient 2-iodoethyl-substituted olefins using zinc powder in a mixture of t-butyl alcohol and water .
- Another approach is the cyclization of 1,3-dihalopropanes with zinc powder in ethanol .
Industrial Production Methods:
- Industrial production methods for this compound typically involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of zinc as a reducing agent is common due to its effectiveness in promoting cyclization reactions.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Elimination Reactions: It can also participate in elimination reactions, particularly E2 eliminations, where the iodoethyl group is removed to form alkenes
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium ethoxide and potassium tert-butoxide.
Elimination Reactions: Strong bases such as sodium ethoxide are typically used under heated conditions to promote elimination.
Major Products:
- The major products of substitution reactions are typically the corresponding substituted cyclopentanes.
- Elimination reactions yield alkenes as the primary products.
Wissenschaftliche Forschungsanwendungen
(2-Iodoethyl)cyclopentane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: Its derivatives are explored for potential pharmaceutical applications, including antiviral agents.
Industry: It serves as an intermediate in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which (2-Iodoethyl)cyclopentane exerts its effects is primarily through its reactivity in substitution and elimination reactions. The iodine atom acts as a good leaving group, facilitating these reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Vergleich Mit ähnlichen Verbindungen
Cyclopentane: A simple cycloalkane without any substituents.
Cyclohexane: Another cycloalkane with a six-membered ring.
(2-Bromoethyl)cyclopentane: Similar in structure but with a bromine atom instead of iodine.
Uniqueness:
- (2-Iodoethyl)cyclopentane is unique due to the presence of the iodine atom, which makes it more reactive in substitution and elimination reactions compared to its bromine and chlorine analogs. This increased reactivity can be advantageous in certain synthetic applications .
Eigenschaften
IUPAC Name |
2-iodoethylcyclopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13I/c8-6-5-7-3-1-2-4-7/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSCSRFFXLJBFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl N-[1-(azetidin-3-YL)cyclopropyl]carbamate hydrochloride](/img/structure/B3113342.png)


![6-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B3113368.png)
![(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B3113370.png)



![5-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid](/img/structure/B3113399.png)
![2-[4-(2-Carboxybenzoyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B3113415.png)
![methyl (3S)-2-(2-chloroacetyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3113431.png)
![4-oxo-4-[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]butanoic acid](/img/structure/B3113438.png)

